molecular formula C8H7N3O B096138 3-Aminoquinoxalin-2(1H)-one CAS No. 35015-91-9

3-Aminoquinoxalin-2(1H)-one

Cat. No. B096138
CAS RN: 35015-91-9
M. Wt: 161.16 g/mol
InChI Key: QBBADXPVZMYLKN-UHFFFAOYSA-N
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Description

3-Aminoquinoxalin-2(1H)-one is a chemical compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The interest in this compound is reflected in the development of novel synthetic methods aimed at improving the efficiency and functional group tolerance of its production.

Synthesis Analysis

Several methods have been developed for the synthesis of 3-aminoquinoxalin-2(1H)-ones. A copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones with primary or secondary amines has been reported, yielding a wide variety of 3-aminoquinoxalin-2(1H)-ones with up to 98% yield and good functional group tolerance . Another approach involves visible-light-promoted rhodamine B-catalyzed amidation reaction of quinoxalin-2(1H)-ones and amides, using ambient air as an oxidant to efficiently synthesize N-acylated 3-aminoquinoxalin-2(1H)-ones under metal-free conditions . Additionally, a copper-catalyzed aerobic sp3 C-H amination of 3,4-dihydroquinoxalin-2(1H)-ones has been developed, providing a practical approach to the synthesis of pharmaceutical active 3-aminoquinoxalinones .

Molecular Structure Analysis

The molecular structure of 3-aminoquinoxalin-2(1H)-one derivatives can be complex, as demonstrated by the synthesis of a compound that crystallizes in the amide tautomeric form and assembles into a triple helix by intermolecular hydrogen bonds in the crystal lattice . This highlights the potential for diverse molecular interactions and structural motifs within this class of compounds.

Chemical Reactions Analysis

3-Aminoquinoxalin-2(1H)-ones can participate in various chemical reactions. For instance, they can be used as organocatalysts for the activation of aldehydes for the synthesis of tertiary amines . They are also precursors in the synthesis of highly substituted 3,4-dihydroquinoxalin-2-amine derivatives through three-component condensation reactions . Furthermore, they can be involved in the synthesis of emission solvatochromic 3-aminovinylquinoxalines, which exhibit high fluorescence and solvatochromicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminoquinoxalin-2(1H)-ones are influenced by their molecular structure. The hydrogen-bonded triple helical structure of certain derivatives suggests a propensity for intermolecular interactions, which can affect their solubility, melting points, and crystalline properties . The photophysical properties of 3-aminovinylquinoxalines, a class of compounds derived from 3-aminoquinoxalin-2(1H)-ones, have been studied, revealing their high fluorescence and the impact of solvent polarity on their emission properties .

Scientific Research Applications

  • Synthesis of N-acylated 3-aminoquinoxalin-2(1H)-ones : A study demonstrated the use of ambient air as an oxidant for the efficient synthesis of N-acylated 3-aminoquinoxalin-2(1H)-ones. This process utilizes visible-light-promoted rhodamine B-catalyzed amidation reaction under metal-free and strong oxidant-free conditions (Xie et al., 2019).

  • Copper-catalyzed oxidative amination : Another research introduced a method for copper-catalyzed oxidative C-3 amination of quinoxalin-2(1H)-ones with primary or secondary amines. This method allows the preparation of a wide variety of 3-aminoquinoxalin-2(1H)-ones with up to 98% yield, demonstrating good functional group tolerance and featuring atom economy and mild reaction conditions (Li et al., 2016).

  • Visible-light-initiated decarboxylative alkylation : A study developed an efficient method for the synthesis of 3-alkylquinoxalin-2(1H)-ones through visible-light-mediated decarboxylative alkylation, using eco-friendly PEG-200 as the reaction medium. This ruthenium(II) catalytic system can be successfully recycled multiple times without significant efficiency loss (Xie et al., 2019).

  • Antitumor and tubulin-binding properties : The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a derivative of 3-aminoquinoxalin-2(1H)-one, has shown promising antitumor activity. It inhibits tumor growth, induces apoptosis, and disrupts tumor vasculature, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

  • AMPA-receptor antagonists with anticonvulsant activity : A series of quinoxalin-2(1H)-one derivatives were synthesized and evaluated for their AMPA-receptor antagonism, which is proposed as a mode of their anticonvulsant activity. These compounds showed high binding affinities toward the AMPA-receptor and demonstrated significant anticonvulsant activities in experimental models (El-Helby et al., 2017).

Future Directions

Future developments of reactions involving 3-Aminoquinoxalin-2(1H)-one are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .

properties

IUPAC Name

3-amino-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBADXPVZMYLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406176
Record name 3-amino-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoquinoxalin-2(1H)-one

CAS RN

35015-91-9
Record name 3-amino-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An adaptation of the method of Burrell et al., J. Chem. Soc. Perkin I. 2707 (1973), was used. A mixture of 1,2-phenylenediamine (324 mg, 3.00 mmol; Aldrich Co.) and ethyl thiooxamate (400 mg, 3.00 mmol; Aldrich Co.) in 7.5 mL of ethanol was heated to reflux. The resulting solution was stirred under reflux for 3 h. The resulting suspension was cool to 25° C. A pale yellow precipitate appeared. The mixture was vacuum filtered and the solid was washed with EtOH (5×2 mL) and dried in vacuum at 60° C. overnight to yield 85 mg (18%) of 3-aminoquinoxalin-2(1H)-one as a pale yellow solid (McKillop et al., Tetrahedron Lett. 23:3357 (1982)): mp dec.>320° C. 1H NMR (300 MHz, DMSO-d6) δ 7.261-7.075 (m, 4H, H-5+H-6+H-7+H-8). LRMS: 161 (M+, 100%), 133 (50%).
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
É Csikós, C Gönczi, B Podányi, G Tóth… - Journal of the Chemical …, 1999 - pubs.rsc.org
Regioisomer formation has to be considered in the preparation of quinoxalines having different substituents at the 2- and 3-position. Oxalomonoimidic acid dimethyl ester or …
Number of citations: 19 pubs.rsc.org
Y Tan, B Liu, YP Han, Y Zhang… - Chemistry–An Asian …, 2020 - Wiley Online Library
Direct sulfonamidation of quinoxalin‐2(1H)‐one derivatives has been developed using a readily available Cu salt as the catalyst and inexpensive ammonium persulfate as the oxidant …
Number of citations: 13 onlinelibrary.wiley.com
S Xie, H Wang, Y Wang, Q Yang… - Asian Journal of Organic …, 2022 - Wiley Online Library
An efficient visible‐light‐induced catalyzed dehydrogenation coupling of quinoxalin‐2(1H)‐ones with azoles was developed, a protocol that did not require prefunctionalization of the …
Number of citations: 0 onlinelibrary.wiley.com
SA Galal, AS Abdelsamie, H Tokuda, N Suzuki… - European Journal of …, 2011 - Elsevier
The reaction of o-phenylene diamine and ethyl oxamate is reinvestigated and led to 3-aminoquinoxalin-2(1H)-one rather than benzimidazole-2-carboxamide as was previously reported…
Number of citations: 79 www.sciencedirect.com
NS Babu, S Tedesse, TA Lelisho - J. Chem. Pharm. Res, 2013 - researchgate.net
The Quinoxalin-2 (H)-one (QO) and its derivatives of 3-methylquinoxalin-2 (1H)-one (MQO) and 3-aminoquinoxalin-2 (1H)-one (AQO) electrode potentials were calculated in aqueous …
Number of citations: 4 www.researchgate.net
W Wei, L Wang, P Bao, Y Shao, H Yue, D Yang… - Organic …, 2018 - ACS Publications
A novel and efficient visible-light-induced C(sp 2 )–H/N–H cross-dehydrogenative coupling (CDC)-amination with both primary and secondary aliphatic amines at room temperature in …
Number of citations: 227 pubs.acs.org
P Mao, J Zhu, J Yuan, L Yang, Y Xiao… - Chinese Journal of …, 2019 - sioc-journal.cn
Quinoxalin-2 (1H)-ones are very important N-heterocyclic moieties found in natural products and pharmaceuticals, and exhibit an amazingly wide spectrum of biological properties. …
Number of citations: 43 sioc-journal.cn
J Davidson - Annexe Thesis Digitisation Project 2018 Block 20, 1978 - era.ed.ac.uk
The reactions of 1, 4- di- N- hydroxyquinoxaline -2, 3(1H, 4H)- diones with acetyl chloride and acetyl bromide in acetic acid have been investigated. Mechanisms are proposed for the …
Number of citations: 3 era.ed.ac.uk
OS Moustafa - Journal of the Chinese Chemical Society, 2000 - Wiley Online Library
Chlorination of ethyl(quinoxalin‐2(1H)one)‐3‐carboxylate 1 gave ethyl (2‐chloroquinoxaline)‐3‐carboxylate 2;thionation of 1 by P 2 S 5 or 2 by thiourea yielded the same product 3. …
Number of citations: 42 onlinelibrary.wiley.com
S Wan, J Wang, C Huo - Tetrahedron Letters, 2021 - Elsevier
A copper catalyzed aerobic sp 3 Csingle bondH amination of 3,4-dihydroquinoxalin-2(1H)-ones is developed. This protocol provides a concise method to access 3-aminoquinoxalinone …
Number of citations: 5 www.sciencedirect.com

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